2H-[1,3]Thiazolo[4,5-E]indazole is a heterocyclic compound that features a thiazole ring fused with an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structure consists of a five-membered thiazole ring and a five-membered indazole ring, which contribute to its unique chemical properties and reactivity.
The synthesis and characterization of 2H-[1,3]Thiazolo[4,5-E]indazole have been explored in various studies focusing on heterocyclic compounds. Research indicates that derivatives of this compound can be synthesized through cyclocondensation reactions involving thiazolidinones and hydrazones, among other methods .
This compound falls under the classification of fused heterocycles, specifically thiazoles and indazoles. These classes are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2H-[1,3]Thiazolo[4,5-E]indazole typically involves cyclocondensation reactions. One notable method employs the reaction of 4-thiazolidinones with 3-oxo-2-arylhydrazonopropanals under high-pressure conditions using a Q-Tube reactor. This approach allows for the efficient formation of the desired thiazolo-indazole structure .
2H-[1,3]Thiazolo[4,5-E]indazole features a fused bicyclic structure comprising:
The molecular formula is C₈H₆N₂S, with a molecular weight of approximately 166.21 g/mol. The compound's melting point and spectral data (NMR, IR) are critical for confirming its identity during synthesis.
2H-[1,3]Thiazolo[4,5-E]indazole can participate in various chemical reactions:
Reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) to optimize yield and selectivity. For example, reactions involving electrophiles can be conducted under reflux conditions to enhance reactivity .
The mechanism underlying the biological activity of 2H-[1,3]Thiazolo[4,5-E]indazole is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may lead to alterations in cellular pathways that result in therapeutic effects.
Studies have shown that derivatives exhibit varying degrees of activity against different biological targets, indicating that modifications to the structure can significantly influence efficacy .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity during synthesis.
2H-[1,3]Thiazolo[4,5-E]indazole has garnered attention for its potential applications in:
Research continues to explore the full range of applications for this compound and its derivatives across various scientific disciplines.
2H-[1,3]Thiazolo[4,5-e]indazole is a fused heterobicyclic system characterized by the annulation of a thiazole ring (featuring nitrogen and sulfur atoms) with an indazole moiety (a benzofused pyrazole). The fusion notation "[4,5-e]" specifies the bond connectivity: positions 4 and 5 of the thiazole ring fuse to the "e" bond of the indazole system. This results in a planar, electron-delocalized scaffold with significant aromatic character. The molecular formula is C₈H₅N₃S (molecular weight: 175.21 g/mol), and its core structure exhibits three potential sites for substitution (N1, C3, and C7), which influence pharmacological properties [1] [7].
The IUPAC name 2H-[1,3]Thiazolo[4,5-e]indazole distinguishes it from isomeric counterparts like [5,4-g]-fusion (CAS 218596-83-9) or [4,5-g]-fusion (CAS 19546-90-8). Key structural identifiers include:
c1cc2=NCSc2c3c1=NN=C3
[1] DVHSORRUCWFVLS-UHFFFAOYSA-N
[1] Table 1: Structural Comparison of Thiazoloindazole Isomers
Fusion Pattern | CAS Number | SMILES Descriptor | Distinctive Feature | |
---|---|---|---|---|
[4,5-e] | 19546-91-9 | c1cc2=NCSc2c3c1=NN=C3 | Thiazole S adjacent to indazole N2 | |
[5,4-g] | 218596-83-9 | C1=CC2=C(C3=C1C=NN3)N=CS2 | Thiazole N adjacent to indazole C4 | |
[4,5-g] | 19546-90-8 | c1cc2c(c3c1c[nH]n3)scn2 | Bridgehead hydrogen at N1 | [4] [7] |
Indazole-thiazolo fused systems exhibit complex tautomerism due to proton mobility at ring junctions. The parent indazole exists predominantly as the 1H-tautomer (90% abundance) over the 2H-form, with energy differences of 2.3–4.1 kcal/mol favoring 1H due to better charge delocalization and reduced steric strain [5]. In thiazolo[4,5-e]indazole, this equilibrium is constrained by fusion, but sulfur participation introduces additional stability factors:
Table 2: Tautomeric Energy Differences in Indazole Systems
System | Tautomers | ΔG (kcal/mol) | Stabilizing Factors | |
---|---|---|---|---|
Indazole (unfused) | 1H vs. 2H | 2.3–4.1 | Charge delocalization, reduced strain | |
Thiazolo[4,5-e]indazole | Thione vs. thiol | >11.9 (51 kJ/mol) | Aromaticity, intramolecular H-bonding | |
2-Pyridinethione | Thione vs. thiol | 2.61 (gas) → -1.96 (solvent) | Dipole-solvent interactions | [5] [8] |
Thiazoloindazole synthesis evolved from early heterocyclic condensation strategies to targeted methodologies:
The thiazole-indazole framework is a privileged scaffold in drug discovery due to its dual hydrogen-bonding capability (N-H, C=O/S), π-stacking surface, and balanced lipophilicity (cLogP ≈ 0.5–2.0). Key pharmacological applications include:
Table 3: Biological Activities of Thiazoloindazole Derivatives
Derivative | Biological Target | Potency | Mechanism | |
---|---|---|---|---|
6-Fluoro-[5,4-g]analog | Tubulin/Topo II | IC₅₀ = 0.18 μM | Mitotic arrest, DNA cleavage | |
5-(4-Cl-Benzylidene) | PPARγ/ALR2 | EC₅₀ = 0.5 μM | Insulin sensitization, polyol pathway | |
3-(4-Nitrobenzyl) | S. aureus DNA gyrase | MIC = 1.56 μg/mL | ATPase inhibition | |
7-Trifluoromethyl | C. albicans CYP51 | MIC = 3.12 μg/mL | Ergosterol synthesis blockade | [4] [9] [10] |
This multifaceted activity profile establishes 2H-[1,3]thiazolo[4,5-e]indazole as a versatile template for developing mechanistically diverse therapeutics.
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7